molecular formula C11H14O2 B1676463 Methyl eugenol CAS No. 93-15-2

Methyl eugenol

Cat. No.: B1676463
CAS No.: 93-15-2
M. Wt: 178.23 g/mol
InChI Key: ZYEMGPIYFIJGTP-UHFFFAOYSA-N
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Description

Methyl eugenol is a naturally occurring chemical compound classified as a phenylpropene, a type of phenylpropanoid. It is the methyl ether of eugenol and is found in various essential oils. This compound plays a significant role in nature, particularly in relation to insect behavior and pollination . It is found in over 450 plant species from 80 families, including both angiosperm and gymnosperm families .

Scientific Research Applications

Safety and Hazards

Methyleugenol may cause an allergic skin reaction, serious eye irritation, and is toxic to aquatic life . Symptoms of exposure to this compound include nausea, vomiting, diarrhea, circulatory collapse, dizziness, rapid and shallow breathing, unconsciousness, convulsions, abdominal burning, dysuria, hematuria, tachycardia, bronchial irritation, anuria, pulmonary edema, bronchial pneumonia, and renal damage .

Future Directions

Methyleugenol is a common phenylpropanoid found in many plant species, particularly in spices and medicinal plants . It can be converted to other useful phenylpropanoids either to elemicin or myristicin, and then, in the latter compound, to dillapiole, via the regulation of two genes in Perilla frutescens (Lamiaceae) . This suggests that methyleugenol could serve as a valuable catalyst for generating bioactive compounds in the future .

Mechanism of Action

Target of Action

Methyleugenol, a phenylpropanoid, is found in several herbs and spices . It primarily targets DNA and human topoisomerases . Topoisomerases are crucial enzymes that regulate and adjust the topologic states of DNA and are involved in all processes of DNA processing .

Mode of Action

Methyleugenol and its oxidative metabolites, methyleugenol-2′,3′-epoxide and 3′-oxomethylisoeugenol, interact with DNA and human topoisomerases . These metabolites significantly enhance DNA damage in human colon carcinoma cells . They also increase the cellular phosphorylated H2AX level, a biomarker of DNA double-strand breaks . Furthermore, these metabolites inhibit the activity of recombinant topoisomerase I .

Biochemical Pathways

Methyleugenol is directly derived from eugenol, a product from phenylalanine (an essential amino acid) through caffeic acid and ferulic acid via 'the shikimate pathway’ . Eugenol synthase (EGS) is one of the key enzymes involved in the synthesis of methyleugenol . Two eugenol synthase genes (MbEGS1 and MbEGS2) present in M. bracteata, where MbEGS1 and MbEGS2 were mainly expressed in flowers, followed by leaves, and had the lowest expression levels in stems .

Pharmacokinetics

The pharmacokinetics of methyleugenol have been studied in combination with other drugs such as diclofenac or ketorolac . The plasma concentrations of these drugs were determined by HPLC and pharmacokinetics parameters were assessed . .

Result of Action

Methyleugenol and its oxidative metabolites induce DNA damage and interact with human topoisomerases . They significantly enhance DNA damage in human colon carcinoma cells . Both of these metabolites also showed a significant induction of micronuclei in HT29 cells .

Action Environment

Environmental factors can affect the biosynthesis of essential oils like methyleugenol by regulating the mevalonic acid, methylerythritol-4-phosphate, and DOXP pathways . These environmental factors also have a prominent impact on the stability of essential oils . .

Biochemical Analysis

Biochemical Properties

Methyleugenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is directly derived from eugenol, a product from phenylalanine (an essential amino acid) through caffeic acid and ferulic acid via 'the shikimate pathway’ . This chemical can be converted to other useful phenylpropanoids either to elemicin or myristicin, and then, in the latter compound, to dillapiole, via the regulation of two genes in Perilla frutescens (Lamiaceae) .

Cellular Effects

Methyleugenol and its oxidative metabolites significantly enhance DNA damage in human colon carcinoma cells . Methyleugenol does not affect the protein status of γH2AX, a biomarker of DNA double-strand breaks, whereas its metabolites methyleugenol-2′,3′-epoxide and 3′-oxomethylisoeugenol significantly increase the cellular phosphorylated H2AX level .

Molecular Mechanism

Methyleugenol interferes effectively with the QS-regulated processes of toxin secretion in Chomobacterium violaceum ATCC31532, resulting in strong inhibition of QS genes . The anti-QS mechanism of methyleugenol consisted of inhibition of C6-HSL production, potentially via interaction with CviR and/or CviI protein .

Temporal Effects in Laboratory Settings

The effects of methyleugenol change over time in laboratory settings. In the overexpression group of the MbEGSs genes, the transcription levels of the MbEGS1 gene and MbEGS2 gene were increased 13.46 times and 12.47 times, respectively, while the methyleugenol levels increased 18.68% and 16.48% .

Dosage Effects in Animal Models

In animal models, the effects of methyleugenol vary with different dosages. Methyleugenol (50 mg/kg) increased latency and reduced immobility time in the tail suspension test . In the open field, there was no statistical difference for the methyleugenol groups regarding the number of crosses, and methyleugenol (50 mg/kg) increased the number of rearing and time spent in the center .

Metabolic Pathways

Methyleugenol may be bioactivated by three different pathways: (1) hydroxylation at the 1′ position of the allylic side chain to yield 1′-hydroxymethyl eugenol, followed by sulfation of this intermediate to form 1′-hydroxy methyleugenol sulfate, (2) oxidation of the 2′,3′-double bond of the allylic side chain to form methyleugenol-2,3-oxide, and (3) O-demethylation followed by spontaneous rearrangement to form eugenol quinone methide .

Transport and Distribution

The distribution of methyleugenol in various plant organs within a species is definitely uneven and varies greatly according to growth stage as well as plant variety/chemotype .

Subcellular Localization

Subcellular localization of methyleugenol-related genes has been detected in the cytoplasm . Through transient overexpression experiments, it was found that these genes significantly elevate the concentration of methyleugenol in Melaleuca bracteata leaves .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl eugenol can be synthesized through the methylation of eugenol. The process involves adding sodium hydroxide solution to a reaction kettle, followed by the addition of eugenol under stirring conditions. The reaction temperature is maintained between 20 to 30°C, and methyl sulfate is slowly added. After the addition, the mixture is stirred for an hour and then heated to 40 to 50°C for another hour to resolve the methyl sulfate. The product is then obtained through underpressure distillation .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield, high product purity, and low cost .

Chemical Reactions Analysis

Types of Reactions: Methyl eugenol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Strong nucleophiles like sodium methoxide are commonly used.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

This compound’s unique properties and wide range of applications make it a compound of significant interest in various scientific fields.

Properties

IUPAC Name

1,2-dimethoxy-4-prop-2-enylbenzene
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InChI

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4,6-8H,1,5H2,2-3H3
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InChI Key

ZYEMGPIYFIJGTP-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)CC=C)OC
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Molecular Formula

C11H14O2
Record name METHYLEUGENOL
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DSSTOX Substance ID

DTXSID5025607
Record name 1,2-Dimethoxy-4-(2-propen-1-yl)benzene
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Molecular Weight

178.23 g/mol
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Physical Description

Methyleugenol is a clear colorless to pale yellow liquid with a spicy earthy odor. Bitter burning taste. (NTP, 1992), Colorless to pale yellow liquid; [Merck Index] Slightly herbal odor; [HSDB], Liquid, Colourless to pale yellow liquid; Clove-carnation aroma
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Boiling Point

490.5 °F at 760 mmHg (NTP, 1992), 254.7 °C
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Flash Point

210 °F (NTP, 1992), 99 °C, 99 °C (210 °F) (closed cup)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in most organic solvents, Soluble in ethanol, ethyl ether, Soluble in fixed oils; insoluble in glycerin and propylene glycol, In water, 500 mg/L at 25 °C, 0.5 mg/mL at 25 °C, Insoluble in water; soluble in most fixed oils; insoluble in glycerol and propylene glycol, Soluble (in ethanol)
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Density

1.0396 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.032-1.036 at 25 °C, 1.032-1.036
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Vapor Density

greater than 1.0 (NTP, 1992) (Relative to Air)
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Vapor Pressure

0.02 mmHg at 68 °F ; 1 mmHg at 185.0 °F (NTP, 1992), 0.01 [mmHg], 0.012 mm Hg at 25 °C (extrapolated)
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Color/Form

Crystals from hexane, Colorless to pale yellow liquid

CAS No.

93-15-2
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Melting Point

25 °F (NTP, 1992), -4 °C
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Record name METHYLEUGENOL
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Record name Methyleugenol
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Synthesis routes and methods I

Procedure details

33 parts of eugenol, 50 parts of dimethyl carbonate and 2 parts of tri-n-butylphosphine are kept for 15 hours at 190° C. Working up takes place as described in Example 24. 31 parts (88% of theory, based on converted eugenol) of eugenol methyl ether of boiling point 69°-70° C./0.13 mbar are obtained. The conversion is virtually quantitative.
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Synthesis routes and methods II

Procedure details

Chemicals were purchased from Sigma-Aldrich Chemical Company (St. Louis, Mo.) unless noted. Plant oils were manufactured by Aura Cacia (Weaverville, Calif.). Juvocimene was synthesized as described (Mestres, R. and E. Munoz, 1996, Synthetic Comm., 26:1309-1319). Myristicin, apiole, bergamotin, tangeretin, bisabolol, and cucurbitacin were obtained from Indofine Chemical Company (Somerville, N.J.). Methyleugenol was provided by the Batelle Chemical Company (Columbus, Ohio). Man-made insecticides were purchased from Chem Service (West Chester, Pa.). The precocene-like suicide substrate 3,4-dimethoxyisopentenylphenol was prepared as described Bowers, W. S., et al., 1976, Science, 217:647-648) except that a 3,4-dimethoxylated reactant was used.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl eugenol
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Methyl eugenol
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